YM-58483

Vue d'ensemble

Description

BTP2, également connu sous le nom de YM-58483, est un puissant inhibiteur des canaux d'entrée du calcium régulés par les magasins (SOCE), ciblant spécifiquement les canaux calciques activés par la libération du calcium (CRAC). Ces canaux jouent un rôle crucial dans divers processus cellulaires en régulant l'afflux de calcium dans les cellules. BTP2 a été largement étudié pour ses effets sur la signalisation calcique et ses applications thérapeutiques potentielles dans diverses maladies, notamment le cancer et les affections inflammatoires .

Applications De Recherche Scientifique

BTP2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Mécanisme D'action

Target of Action

YM-58483, also known as BTP2, is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels . These channels mediate the influx of calcium ions (Ca2+) in various cells, including non-excitable cells like lymphocytes .

Mode of Action

This compound acts by blocking the store-operated Ca2+ entry (SOCE) . It inhibits the sustained Ca2+ influx induced by thapsigargin, a substance that depletes intracellular calcium stores and activates SOCE .

Biochemical Pathways

The inhibition of CRAC channels by this compound affects several biochemical pathways. It suppresses the production of cytokines, which are crucial for immune responses . It also decreases the levels of phosphorylated ERK and phosphorylated CREB, without affecting the expression of CD11b and GFAP . These changes lead to a reduction in neuronal excitability in the spinal dorsal horn .

Pharmacokinetics

This compound is orally active . .

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been shown to have potent T-cell antiproliferative effects . It also shows immunomodulatory and anti-inflammatory effects in vivo . In the context of neuropathic pain, this compound has been found to produce a significant central analgesic effect .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound has been shown to be effective in different in vivo models, suggesting that it can function in diverse biological environments .

Analyse Biochimique

Biochemical Properties

YM-58483 plays a significant role in biochemical reactions, particularly those involving calcium signaling. It interacts with CRAC channels, blocking thapsigargin-induced sustained calcium influx . This interaction is crucial in the regulation of various cellular processes, including the activation of T lymphocytes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways, which in turn can affect gene expression and cellular metabolism . For instance, this compound has been shown to inhibit Th2 cytokine production and NF-AT-driven promoter activity in T lymphocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CRAC channels, leading to the inhibition of sustained calcium influx . This action can result in changes in gene expression and enzyme activity, thereby influencing cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, intrathecal administration of this compound at concentrations of 300 μM and 1000 μM produced a significant central analgesic effect on rats with spinal nerve ligation-induced neuropathic pain .

Transport and Distribution

Given its role as a CRAC channel inhibitor, it is likely to be distributed wherever these channels are present .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Considering its function as a CRAC channel inhibitor, it is likely to be localized in the cell membrane where these channels are located .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de BTP2 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Une voie de synthèse courante comprend la réaction d'amines substituées avec du dichlorure de téréphtaloyle et du thiocyanate de potassium pour former du téréphtaloyldiisothiocyanate. Cet intermédiaire est ensuite mis en réaction avec des amines substituées pour produire BTP2 .

Méthodes de production industrielle

La production industrielle de BTP2 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs de transfert de phase, tels que le diméthyléther de poly(éthylèneglycol), peut améliorer l'efficacité de la réaction .

Analyse Des Réactions Chimiques

Types de réactions

BTP2 subit diverses réactions chimiques, notamment des réactions de substitution et de complexation. Il peut réagir avec différents réactifs pour former des dérivés aux propriétés modifiées.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant BTP2 comprennent des amines substituées, du dichlorure de téréphtaloyle et du thiocyanate de potassium. Les réactions sont généralement effectuées dans des conditions contrôlées pour assurer la formation du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant BTP2 comprennent divers dérivés de benzoylthiourée. Ces dérivés ont été étudiés pour leur stabilité thermique et leurs propriétés de surface .

Applications de recherche scientifique

BTP2 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Certaines des principales applications incluent :

Mécanisme d'action

BTP2 exerce ses effets en inhibant les canaux CRAC, en particulier le canal Orai1, qui médie l'entrée du calcium régulée par les magasins. En bloquant ces canaux, BTP2 empêche l'afflux de calcium dans les cellules, modulant ainsi divers processus cellulaires dépendants du calcium. L'inhibition des canaux CRAC par BTP2 affecte les voies de signalisation calcique, conduisant à une production réduite de cytokines et à des fonctions cellulaires modifiées .

Comparaison Avec Des Composés Similaires

BTP2 est unique parmi les inhibiteurs des canaux CRAC en raison de sa forte puissance et de sa sélectivité. Des composés similaires incluent :

Leflunomide et Tériflunomide : Ces composés inhibent également le SOCE, mais ont des mécanismes d'action et des applications thérapeutiques différents.

BTP2 se distingue par son utilisation extensive en recherche et ses applications thérapeutiques potentielles dans diverses maladies.

Propriétés

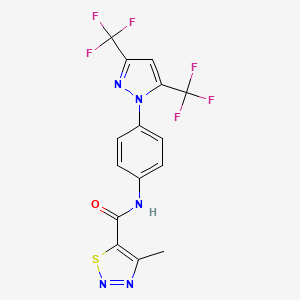

IUPAC Name |

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F6N5OS/c1-7-12(28-25-23-7)13(27)22-8-2-4-9(5-3-8)26-11(15(19,20)21)6-10(24-26)14(16,17)18/h2-6H,1H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRZIORDEVHURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F6N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274370 | |

| Record name | CRAC Channel Inhibitor, BTP2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223499-30-7 | |

| Record name | CRAC Channel Inhibitor, BTP2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.